molecular formula C14H15NO B8321312 2-[(2,6-Xyloxy)methyl]pyridine

2-[(2,6-Xyloxy)methyl]pyridine

Cat. No.: B8321312
M. Wt: 213.27 g/mol
InChI Key: DPXSFORMDKQFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Xyloxy)methyl]pyridine, also known as 2-[(2,6-dimethylphenoxy)methyl]pyridine, is a sophisticated pyridine derivative of significant interest in advanced organic synthesis and materials science. With the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol, this compound is classified as a picolyl ether, featuring a pyridine ring linked via a methylene bridge to a sterically hindered, electron-rich 2,6-xylyl (2,6-dimethylphenyl) group . This unique structure makes it a valuable synthon and a precursor for constructing more complex molecular architectures. The primary research value of this compound lies in its role as a key intermediate. It is synthesized via a Williamson ether synthesis, typically involving the reaction between the sodium salt of 2,6-dimethylphenol and 2-(chloromethyl)pyridine, which is itself derived from 2-picoline (2-methylpyridine) . The presence of both the basic pyridine nitrogen, which can act as a ligand in coordination chemistry, and the bulky xylyloxy group, which can influence conformational properties, opens avenues for its application in the development of novel ligands, catalysts, and functional materials . Researchers utilize this compound to explore its electronic properties and reactivity, which are central to the development of new synthetic methodologies. As a pyridine derivative, it is part of a class of compounds renowned for their versatility as building blocks in pharmaceuticals, agrochemicals, and other fine chemicals . The compound must be handled by trained researchers in accordance with good laboratory practices. It is offered strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]pyridine

InChI

InChI=1S/C14H15NO/c1-11-6-5-7-12(2)14(11)16-10-13-8-3-4-9-15-13/h3-9H,10H2,1-2H3

InChI Key

DPXSFORMDKQFOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 2,6 Xyloxy Methyl Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-[(2,6-Xyloxy)methyl]pyridine, the most logical disconnection occurs at the ether linkage (C-O bond), as this is the bond that connects the two primary fragments of the molecule.

This disconnection simplifies the target molecule into two key precursors:

A pyridine-containing electrophile, such as 2-(halomethyl)pyridine.

A xylyl-containing nucleophile, specifically the phenoxide derived from 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol).

This approach is favored because it breaks the molecule down into two readily accessible or easily synthesized starting components.

Precursor Compounds and Starting Materials

Based on the retrosynthetic analysis, the primary starting materials required for the synthesis are:

2,6-Dimethylphenol (2,6-Xylenol): This compound serves as the source of the xylyloxy portion of the target molecule. It is deprotonated by a base to form the highly nucleophilic 2,6-dimethylphenoxide ion.

2-(Chloromethyl)pyridine (B1213738) or 2-(Bromomethyl)pyridine: These compounds provide the pyridine-methyl backbone and act as the electrophile in the key bond-forming step. They are typically prepared from 2-(hydroxymethyl)pyridine, which in turn can be synthesized from 2-picoline.

The selection of these precursors is based on their commercial availability and their inherent reactivity which is well-suited for the desired chemical transformation.

Established Synthesis Pathways

The formation of the ether linkage in this compound is typically accomplished through nucleophilic substitution reactions.

The primary method for forming the ether bond in this synthesis is the Williamson ether synthesis. This well-established reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. organic-chemistry.org

In this specific synthesis, the process is as follows:

Deprotonation: 2,6-Dimethylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to remove the acidic phenolic proton, generating the 2,6-dimethylphenoxide anion.

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the 2-(halomethyl)pyridine, displacing the halide (Cl⁻ or Br⁻) in an Sₙ2 reaction.

Product Formation: This step results in the formation of the C-O ether bond, yielding the final product, this compound.

This coupling strategy is efficient and provides a direct route to the target molecule with good control over the final structure.

Reaction Conditions and Parameters

The success of the synthesis is highly dependent on carefully controlled reaction conditions, particularly the choice of solvent and the regulation of temperature.

The selection of an appropriate solvent is crucial for ensuring that the reactants remain dissolved and can interact effectively. Polar aprotic solvents are generally preferred for Williamson ether synthesis because they can solvate the cation of the phenoxide salt without deactivating the nucleophilic anion.

The temperature must be controlled to ensure a reasonable reaction rate while minimizing potential side reactions. Mild heating is often employed to drive the reaction to completion.

Below is a table summarizing typical reaction parameters for this type of etherification.

Parameter Condition Purpose
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)To deprotonate the 2,6-dimethylphenol, forming the nucleophilic phenoxide.
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)To dissolve reactants and facilitate the nucleophilic substitution reaction.
Temperature Room Temperature to 80°CTo provide sufficient energy for the reaction to proceed at a practical rate.
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent side reactions with atmospheric oxygen or moisture.

Purification and Isolation Techniques (General Chemical Principles)

The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, the inorganic salt byproduct (e.g., NaCl), and any side products. The choice of technique depends on the physical state of the compound (solid or liquid) and the nature of the impurities. unacademy.combyjus.com

General chemical principles applicable to the isolation of this target molecule include:

Extraction: This is a primary step to separate the product from the reaction mixture. Since the target molecule contains a basic pyridine (B92270) nitrogen atom, acid-base extraction is a highly effective method. study.comresearchgate.net

The crude reaction mixture is dissolved in an immiscible organic solvent (e.g., diethyl ether, dichloromethane).

This organic solution is washed with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine nitrogen is protonated, forming a water-soluble pyridinium (B92312) salt, which partitions into the aqueous phase. researchgate.net

Non-basic organic impurities remain in the organic layer and can be separated.

The aqueous layer is then neutralized with a base (e.g., NaOH) to deprotonate the pyridinium salt, regenerating the water-insoluble product, which can then be extracted back into a fresh portion of organic solvent.

Finally, washing with brine (saturated NaCl solution) helps to remove residual water from the organic phase.

Chromatography: Column chromatography is a standard and versatile technique for purifying organic compounds. byjus.com

Principle: Separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase (e.g., silica gel or alumina) as a liquid mobile phase (the eluent) is passed through it.

Application: For this compound, a moderately polar compound, silica gel would likely be used as the stationary phase. The mobile phase would be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is optimized to achieve good separation between the product and any remaining impurities.

Distillation: If the product is a high-boiling liquid, vacuum distillation (distillation under reduced pressure) is a suitable method for purification. unacademy.comallen.in

Principle: Lowering the pressure above the liquid reduces its boiling point, allowing for distillation at a lower temperature. This prevents thermal decomposition of the compound.

Application: This method is effective for separating the product from non-volatile impurities (like salts) or from solvents and other volatile components with significantly different boiling points.

Crystallization: If this compound is a solid at room temperature, recrystallization is an excellent technique for achieving high purity. byjus.comstudy.comallen.in

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. byjus.com

Procedure: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). allen.in The choice of solvent is crucial for effective purification.

The following table summarizes these purification techniques.

TechniquePrinciple of SeparationApplication for this compound
Acid-Base Extraction Differential solubility in aqueous and organic phases based on the basicity of the pyridine nitrogen. study.commiamioh.eduSeparates the basic product from non-basic impurities. A key step in the initial work-up.
Column Chromatography Differential adsorption on a solid stationary phase. byjus.comIsolates the product from impurities with different polarities.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure. unacademy.comPurifies the product if it is a high-boiling liquid, removing non-volatile or more volatile impurities.
Crystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures. byjus.comallen.inUsed if the product is a solid, to obtain a highly pure crystalline form.

Chemical Transformations and Reactivity of 2 2,6 Xyloxy Methyl Pyridine

Hydrogenation of the Pyridine (B92270) Ring System

The conversion of the pyridine ring in 2-[(2,6-Xyloxy)methyl]pyridine to a piperidine (B6355638) ring is achieved through hydrogenation. This process involves the addition of hydrogen atoms across the double bonds of the aromatic ring, resulting in a saturated heterocyclic system. Catalytic hydrogenation is the most common and efficient method for this transformation, typically requiring a metal catalyst and a source of hydrogen. researchgate.netliverpool.ac.uk

Catalytic Hydrogenation: Processes and Mechanisms

Catalytic hydrogenation of pyridines is a well-established yet challenging reaction that often necessitates specific conditions to achieve high yields and selectivity. rsc.orgresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the reaction's outcome.

Platinum group metals are the most extensively used catalysts for hydrogenation reactions. pageplace.de For the hydrogenation of substituted pyridines, catalysts such as platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon are frequently employed. researchgate.net Platinum oxide, often referred to as Adams' catalyst, is a mild and effective reducing catalyst for this transformation. researchgate.net Rhodium compounds, such as rhodium oxide (Rh₂O₃), have also been identified as highly active catalysts capable of reducing a wide array of unprotected pyridines under mild conditions. rsc.orgliverpool.ac.uk These catalysts provide a surface on which the reaction between the pyridine substrate and hydrogen occurs.

The reaction conditions for the catalytic hydrogenation of pyridines can vary significantly, from mild to harsh, depending on the chosen catalyst and the specific substrate. researchgate.net For instance, using platinum oxide (PtO₂) as a catalyst often involves a protic solvent like glacial acetic acid and elevated hydrogen pressures, typically in the range of 50 to 70 bar. researchgate.net In contrast, rhodium oxide (Rh₂O₃) has been shown to be effective under much milder conditions. rsc.orgliverpool.ac.uk

Below is a table summarizing typical reaction conditions for the hydrogenation of substituted pyridines using different platinum group metal catalysts.

CatalystPressure (bar)Temperature (°C)SolventTypical Reaction Time (hours)Source
Platinum Oxide (PtO₂)50 - 70Room TemperatureGlacial Acetic AcidNot Specified researchgate.net
Rhodium Oxide (Rh₂O₃)540Trifluoroethanol (TFE)4 - 16 rsc.orgliverpool.ac.uk

The mechanism of pyridine ring hydrogenation is a multi-step process. Theoretical studies and experimental observations suggest a plausible pathway that begins with the activation of molecular hydrogen (H₂) by the catalyst. nih.gov For some catalytic systems, the reaction is thought to proceed via an initial hydride transfer to the 4-position of the pyridine ring. rsc.org

A detailed mechanistic pathway involves several stages nih.gov:

Hydrogen Activation : The catalyst activates H₂, forming reactive hydrogen species on its surface.

Initial Hydrogenation : The pyridine ring interacts with the activated hydrogen, leading to the formation of a dihydropyridine (B1217469) intermediate.

Intermediate Hydrogenation : The dihydropyridine is further hydrogenated to a more saturated tetrahydropyridine (B1245486) intermediate.

Final Hydrogenation : The final step involves the hydrogenation of the tetrahydropyridine to yield the fully saturated piperidine ring. nih.gov

The entire process is calculated to be exothermic. The rate-limiting step can vary depending on the specific catalyst and reaction conditions but is often one of the proton or hydride transfer steps during the intermediate hydrogenation stages. nih.gov

When hydrogenating substituted pyridines like this compound, the stereochemical outcome is a crucial consideration. The addition of hydrogen to the planar pyridine ring can result in different stereoisomers of the corresponding piperidine. For multi-substituted pyridines, particularly those with substituents at the 2- and 6-positions, the hydrogenation often proceeds with a degree of stereoselectivity. It has been observed that the use of catalysts like rhodium oxide tends to produce the cis-piperidine as the major product. rsc.org This stereochemical preference is influenced by the interaction of the substrate with the catalyst surface, where the substituents guide the direction of hydrogen addition. Thermodynamics also plays a role in determining the final product selectivity. rsc.org

Formation of Saturated Heterocycles: 2-[(2,6-Xyloxy)methyl]piperidine

The complete catalytic hydrogenation of the pyridine ring in this compound leads directly to the formation of the saturated heterocyclic compound, 2-[(2,6-Xyloxy)methyl]piperidine. This reaction effectively transforms the aromatic starting material into its aliphatic amine analogue. The synthesis of piperidines via the hydrogenation of pyridines is a convenient and atom-economical method for accessing this important class of compounds. rsc.orgresearchgate.netliverpool.ac.uk The resulting 2-[(2,6-Xyloxy)methyl]piperidine is a conformationally flexible molecule, in contrast to the rigid, planar structure of its pyridine precursor.

N-Alkylation of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles. A key transformation involving this site is N-alkylation, which leads to the formation of quaternary pyridinium (B92312) salts. This reaction modifies the electronic properties and steric profile of the molecule, opening avenues for further chemical manipulation or application.

The N-alkylation of this compound can be effectively achieved using potent electrophilic alkylating agents. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a commonly employed reagent for this purpose. It serves as a source of a methyl group (CH₃), which is transferred to the pyridine nitrogen. The reaction proceeds via a nucleophilic attack of the nitrogen atom on one of the methyl groups of dimethyl sulfate, displacing the methylsulfate (B1228091) anion.

The synthesis of the N-methylated derivative of this compound involves specific reaction conditions. The reaction is typically carried out for a duration of approximately 3 hours. prepchem.com Following the alkylation, a workup procedure is necessary to isolate the product. This includes removing any excess dimethyl sulfate by extraction with a nonpolar solvent such as ether. prepchem.com The aqueous solution containing the product is then purified using active carbon to remove colored impurities before the final isolation step. prepchem.com The use of water as a solvent is implied by the extraction and final evaporation steps. prepchem.com

ParameterConditionSource
ReagentDimethyl Sulfate prepchem.com
Duration3 hours prepchem.com
PurificationExtraction with ether, treatment with active carbon prepchem.com
IsolationEvaporation of water in vacuo prepchem.com

The reaction between this compound and dimethyl sulfate results in the formation of a quaternary pyridinium salt, specifically N-methyl-2-[(2,6-Xyloxy)methyl]pyridine methylsulfate. prepchem.com In this salt, the pyridine nitrogen becomes positively charged and is covalently bonded to the incoming methyl group. This cation is associated with the methylsulfate counter-anion. The final product is isolated as a salt by the evaporation of water under vacuum. prepchem.com

Exploration of Other Potential Reaction Pathways

The functionalization of the pyridine ring in this compound via electrophilic aromatic substitution (EAS) is a theoretically complex pathway. Compared to benzene, the pyridine ring is significantly less reactive towards electrophiles. quimicaorganica.orgwikipedia.org This reduced reactivity is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the aromatic system, deactivating it towards attack by electrophiles. quimicaorganica.orgyoutube.com

Furthermore, the basic nature of the pyridine nitrogen poses another challenge. In the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated. wikipedia.orgrsc.org This protonation forms a pyridinium ion, which is even more strongly deactivated than the neutral pyridine ring, making electrophilic substitution nearly impossible under these conditions. wikipedia.orgrsc.org Similarly, Lewis acids used as catalysts in reactions like Friedel-Crafts alkylation and acylation will coordinate with the nitrogen atom, leading to the same deactivating effect; consequently, these reactions are generally not feasible with pyridine. quimicaorganica.org

Should an electrophilic substitution reaction occur, the substitution is predicted to happen at the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgaklectures.com This regioselectivity is explained by the stability of the cationic intermediate (the sigma complex) formed during the reaction. When the electrophile attacks at the C-2, C-4, or C-6 positions, one of the resonance structures of the intermediate places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org Attack at the C-3 or C-5 positions avoids this destabilizing resonance structure, making the corresponding intermediate more stable and the meta-substituted product the favored outcome. quimicaorganica.org The presence of the 2-[(2,6-Xyloxy)methyl] substituent, which can be considered an electron-withdrawing group via induction, would further deactivate the ring and likely reinforce the meta-directing effect.

Functionalization of the Pyridine Ring

Nucleophilic Aromatic Substitution (Theoretical Considerations)

Nucleophilic Aromatic Substitution (NAS) on the pyridine ring is a fundamental reaction class for this heterocycle. The reactivity of the pyridine nucleus towards nucleophiles is significantly influenced by the presence of the electronegative nitrogen atom, which reduces the electron density of the ring system, making it susceptible to nucleophilic attack.

Theoretically, nucleophilic attack on an unsubstituted or halo-substituted pyridine ring occurs preferentially at the C-2 (α) and C-4 (γ) positions. stackexchange.comquora.com This regioselectivity is dictated by the stability of the intermediate anionic σ-complex, often referred to as a Meisenheimer complex. pearson.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn in which the negative charge is localized on the electronegative nitrogen atom. stackexchange.comquora.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction. In contrast, attack at the C-3 (β) position does not allow for the delocalization of the negative charge onto the nitrogen, resulting in a less stable intermediate and a much slower reaction rate. stackexchange.comquimicaorganica.org

The general mechanism for NAS on a pyridine ring bearing a leaving group (L) at the C-2 position is a two-step addition-elimination process:

Addition: A nucleophile (Nu⁻) attacks the C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.

Elimination: The aromaticity is restored by the departure of the leaving group (L⁻), yielding the substituted pyridine product.

This theoretical framework is crucial for predicting the potential reactivity of derivatives of this compound that might be designed for further chemical modification via nucleophilic aromatic substitution.

Reactions Involving the Ether Linkage (e.g., Cleavage, Transalkylation)

The ether linkage in this compound is a key reactive site. Structurally, it is a benzylic ether, as the ether oxygen is connected to a methylene (B1212753) group which is, in turn, attached to the pyridine ring (a heteroaromatic analog of a benzyl (B1604629) group). This structural feature makes the C-O bond susceptible to cleavage under various conditions. libretexts.orgopenstax.org

Ether Cleavage

The cleavage of benzylic ethers can be accomplished through several methods, primarily involving acid-catalyzed hydrolysis or hydrogenolysis. youtube.com

Acidic Cleavage : Treatment with strong acids, particularly hydrohalic acids like HBr and HI, is a common method for cleaving ethers. openstax.org For a benzylic ether like this compound, the reaction likely proceeds through an SN1 mechanism. libretexts.org The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). Subsequently, the C-O bond cleaves to form a relatively stable pyridyl-stabilized carbocation and a phenol (B47542) (2,6-dimethylphenol). The halide ion then attacks the carbocation to yield 2-(halomethyl)pyridine. The stability of the benzylic-type carbocation is a key factor promoting this SN1 pathway. libretexts.orgopenstax.org

Hydrogenolysis : A milder method for cleaving benzylic ethers is catalytic hydrogenolysis. youtube.com This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction reductively cleaves the C-O bond of the ether, yielding 2-methylpyridine (B31789) (α-picoline) and 2,6-dimethylphenol (B121312). This method is often high-yielding and proceeds under neutral conditions, making it compatible with a wide range of functional groups. youtube.comorganic-chemistry.org

Lewis Acid-Mediated Cleavage : Lewis acids can also promote the cleavage of ethers. Reagents such as boron trichloride (B1173362) (BCl₃) are effective for the chemoselective debenzylation of aryl benzyl ethers and could be applicable here. organic-chemistry.org

The table below summarizes potential conditions for the cleavage of the ether linkage in this compound based on established methods for benzylic ethers.

MethodReagents & ConditionsProductsProbable MechanismReference(s)
Acidic CleavageHBr or HI, heat2-(Bromomethyl)pyridine or 2-(Iodomethyl)pyridine and 2,6-DimethylphenolSN1 libretexts.org, openstax.org
HydrogenolysisH₂, Pd/C, solvent (e.g., ethanol, ethyl acetate)2-Methylpyridine and 2,6-DimethylphenolCatalytic Reduction organic-chemistry.org, youtube.com
Lewis Acid CleavageBCl₃, cation scavenger (e.g., pentamethylbenzene), low temperature2-(Chloromethyl)pyridine (B1213738) and 2,6-DimethylphenolLewis acid-assisted C-O bond scission organic-chemistry.org

Transalkylation

Transalkylation involves the transfer of an alkyl or aryl group from one molecule to another. In the context of industrial chemistry, transalkylation of aromatics, such as the conversion of toluene (B28343) and trimethylbenzenes to xylene, is often performed using zeolite catalysts at high temperatures. nefthim.com

For this compound, two theoretical transalkylation reactions could be envisioned under strong acid catalysis:

Transfer of the Xylyl Group : Reaction with another aromatic compound (e.g., benzene) could potentially transfer the 2,6-xylyl group, yielding 2-(hydroxymethyl)pyridine and a new aryl ether.

Transfer of the Pyridylmethyl Group : Alternatively, the 2-pyridylmethyl group could be transferred to another nucleophile, such as a different phenol.

These reactions are less common in laboratory synthesis than direct cleavage but are theoretically possible under forcing conditions, likely involving solid acid catalysts like zeolites, similar to those used in the petrochemical industry. nefthim.comacs.org

Modifications of the Xylyl Moiety (e.g., Side-chain functionalization)

The 2,6-xylyl moiety of the compound offers reactive sites for functionalization, specifically at the two benzylic methyl groups. The C-H bonds of these methyl groups are weaker than aromatic C-H bonds and are susceptible to reactions involving radical intermediates or strong bases. wikipedia.org

Free-Radical Halogenation

A primary method for functionalizing the methyl side-chains is free-radical halogenation. wikipedia.org This reaction typically uses N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) or molecular bromine (Br₂) with UV light. sciencemadness.orgresearchgate.net The reaction proceeds via a radical chain mechanism where a halogen radical abstracts a hydrogen atom from one of the methyl groups to form a stabilized benzylic radical. This radical then reacts with a halogen source to form the halogenated product.

Depending on the stoichiometry, mono- or di-halogenation of one or both methyl groups can be achieved. For example, mono-bromination would yield 2-{[2-(bromomethyl)-6-methylphenoxy]methyl}pyridine. These resulting benzylic halides are versatile synthetic intermediates that can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., -OH, -CN, -OR, -N₃). sciencemadness.org

Oxidation

The methyl groups on the xylyl ring can be oxidized to introduce oxygen-containing functional groups. The extent of oxidation depends on the oxidizing agent and reaction conditions. science.gov

Partial Oxidation : Milder oxidizing agents can convert the methyl groups to aldehydes or alcohols. For instance, the formation of benzyl alcohol has been observed during the high-temperature oxidation of toluene. psu.eduepa.gov

Complete Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl groups completely to carboxylic acids. This would transform the xylyl moiety into a phthalic acid derivative, yielding 2-({[2-(carboxymethyl)pyridine]-6-carboxy}phenoxy)methyl]pyridine.

The table below outlines the primary pathways for the side-chain functionalization of the xylyl group.

Reaction TypeReagents & ConditionsIntermediate/ProductFurther TransformationsReference(s)
Radical BrominationNBS, radical initiator (AIBN) or UV lightBenzylic bromideNucleophilic substitution (e.g., with NaCN, NaOH, NaOR) wikipedia.org, vaia.com, askfilo.com
OxidationStrong oxidant (e.g., KMnO₄, heat)Carboxylic acidEsterification, Amide formation wikipedia.org, science.gov

These transformations allow for the structural elaboration of the this compound scaffold, enabling the synthesis of a diverse range of derivatives by modifying the peripheral xylyl moiety.

Derived Chemical Entities from 2 2,6 Xyloxy Methyl Pyridine

Piperidine (B6355638) Analogues and their Chemical Properties

The conversion of the aromatic pyridine (B92270) ring in 2-[(2,6-Xylyloxy)methyl]pyridine to a saturated piperidine ring is a fundamental transformation that significantly alters its chemical nature. This is typically achieved through reduction reactions, such as catalytic hydrogenation using catalysts like platinum, palladium, or rhodium, or through chemical reduction methods. youtube.comnih.gov The resulting compound, 2-((2,6-dimethylphenoxy)methyl)piperidine, exhibits properties characteristic of a secondary aliphatic amine rather than an aromatic heterocycle.

Key Chemical Properties:

Basicity: The piperidine analogue is significantly more basic than its pyridine precursor. The lone pair of electrons on the nitrogen atom in piperidine resides in an sp3-hybridized orbital and is not delocalized within an aromatic system, making it more available for protonation.

Conformation: Unlike the planar pyridine ring, the piperidine ring adopts a non-planar chair conformation, similar to cyclohexane, to minimize steric strain. wikipedia.org This leads to the existence of axial and equatorial positions for substituents, with the equatorial conformation generally being more stable. wikipedia.org

Reactivity: The secondary amine (–NH–) in the piperidine ring is a key site for further reactions, such as acylation, alkylation, and condensation, which are not possible on the pyridine nitrogen without disrupting aromaticity. youtube.com

Property2-[(2,6-Xylyloxy)methyl]pyridine (Precursor)2-((2,6-dimethylphenoxy)methyl)piperidine (Analogue)
Ring SystemAromatic (Pyridine)Aliphatic, Saturated (Piperidine)
Hybridization of Nsp2sp3
BasicityWeakly basicStrongly basic
ConformationPlanarChair Conformation
Key Reactive SitePyridine Nitrogen (for N-substitution)Piperidine Nitrogen (N-H for alkylation/acylation)

N-Substituted Pyridinium (B92312) Salts and their Stability

The nitrogen atom in the 2-[(2,6-Xylyloxy)methyl]pyridine ring can act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-substituted pyridinium salts. This quaternization reaction converts the neutral pyridine into a positively charged pyridinium cation, with the alkyl group attached to the nitrogen atom. A general method for this synthesis involves refluxing the parent pyridine with a suitable 1-bromoalkane in a solvent like ethanol. nih.gov

The resulting salts are typically crystalline solids and exhibit a range of stabilities. Research on analogous pyridinium structures has shown that they can be highly resistant to acid-catalyzed hydrolysis. lookchem.comliberty.edu This notable stability can be attributed to the electronic effects of the positively charged pyridinium ring. The stability of these salts makes them useful as intermediates in organic synthesis.

N-Substituent (R)Derived Pyridinium Salt NameMolecular Formula (Cation)Expected Physical State
Methyl (-CH3)1-Methyl-2-((2,6-dimethylphenoxy)methyl)pyridiniumC15H18NO+Crystalline Solid
Ethyl (-C2H5)1-Ethyl-2-((2,6-dimethylphenoxy)methyl)pyridiniumC16H20NO+Crystalline Solid
Benzyl (B1604629) (-CH2C6H5)1-Benzyl-2-((2,6-dimethylphenoxy)methyl)pyridiniumC21H22NO+Crystalline Solid

Further Chemical Elaborations of Derived Compounds

The piperidine analogues and N-substituted pyridinium salts derived from 2-[(2,6-Xylyloxy)methyl]pyridine are not merely endpoints but serve as versatile intermediates for further chemical synthesis.

Elaborations of Piperidine Analogues: The secondary amine of the 2-((2,6-dimethylphenoxy)methyl)piperidine derivative is a reactive handle for a variety of transformations. It can be acylated using acyl chlorides or anhydrides to form amides, or further alkylated to produce tertiary amines. These reactions allow for the introduction of a wide array of functional groups, significantly expanding the chemical space of the molecule. Palladium-catalyzed reactions have also been employed for the functionalization of piperidine rings. nih.gov

Elaborations of Pyridinium Salts: N-substituted pyridinium salts are valuable electrophiles and have a rich reaction chemistry. They can undergo dearomative addition of organometallic nucleophiles, which allows for the synthesis of highly functionalized di- and tetrahydropyridines. semanticscholar.org Furthermore, N-aminopyridinium salts, formed by reacting the parent pyridine with electrophilic aminating reagents, can be used to generate N-centered radicals, which are key intermediates in the synthesis of other nitrogen-containing heterocycles. nih.gov The reactivity of the pyridinium ring makes these salts useful as functional group transfer reagents in various organic transformations. semanticscholar.org

Theoretical and Computational Studies of 2 2,6 Xyloxy Methyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized molecular geometry of organic compounds. For 2-[(2,6-Xyloxy)methyl]pyridine, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a balance between computational cost and accuracy. ijcce.ac.irtandfonline.com

These calculations typically reveal the distribution of electron density, molecular orbital energies, and electrostatic potential. The nitrogen atom in the pyridine (B92270) ring is the most electronegative center, exhibiting a localized region of negative electrostatic potential and hosting the highest occupied molecular orbital (HOMO). libretexts.org The HOMO is crucial as it represents the molecule's ability to donate electrons in chemical reactions. Conversely, the lowest unoccupied molecular orbital (LUMO) is generally distributed across the pyridine ring's π-system, indicating its capacity to accept electrons.

Table 1: Representative Calculated Molecular Properties of Pyridine Derivatives

Property Typical Calculated Value Significance
HOMO Energy -6.0 to -7.0 eV Relates to ionization potential and nucleophilicity
LUMO Energy -0.5 to -1.5 eV Relates to electron affinity and electrophilicity
HOMO-LUMO Gap 4.5 to 6.5 eV Indicates chemical reactivity and electronic stability

Note: These values are illustrative and based on calculations for similar pyridine-containing molecules. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

For instance, reactions involving the pyridine nitrogen, such as protonation or coordination to a metal center, can be modeled. DFT calculations can elucidate the energetics of these processes and provide insights into the compound's basicity. Furthermore, reactions at the aromatic rings, like electrophilic or nucleophilic substitution, can be explored. Computational modeling can help predict the most likely sites of reaction by analyzing the distribution of frontier molecular orbitals and atomic charges. mdpi.com

Conformational Analysis and Energy Landscapes

The flexible ether linkage in this compound allows for multiple conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, resulting in a potential energy surface (PES).

For this compound, the key dihedral angles are those around the CH₂-O and O-C(xylyl) bonds. The steric hindrance imposed by the methyl groups on the xylyl ring and the pyridine ring will significantly influence the preferred conformations. mdpi.com It is expected that the lowest energy conformers will be those that minimize steric clash while potentially allowing for favorable intramolecular interactions, such as weak hydrogen bonds or π-stacking.

Table 2: Illustrative Conformational Energy Data for a Di-aryl Ether

Conformer Relative Energy (kcal/mol) Dihedral Angle 1 (°) Dihedral Angle 2 (°)
Global Minimum 0.00 180 90
Local Minimum 1 1.25 60 120
Local Minimum 2 2.50 -60 -90

Note: This table provides a hypothetical representation of a conformational energy landscape. The actual values for this compound would depend on detailed computational analysis.

Computational Prediction of Reactivity and Selectivity

Computational methods offer predictive power regarding the reactivity and selectivity of molecules. By analyzing various calculated parameters, a qualitative and often quantitative understanding of a molecule's chemical behavior can be obtained.

Global Reactivity Descriptors: Parameters derived from the energies of the frontier molecular orbitals, such as the HOMO-LUMO gap, electronegativity, chemical hardness, and softness, provide a general indication of a molecule's reactivity. ijcce.ac.ir A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Local Reactivity Descriptors: To predict the selectivity of reactions, local descriptors are employed. The Fukui function, for example, is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The distribution of the electrostatic potential on the molecular surface can also guide the prediction of where interactions with other charged or polar species are most likely to occur. For this compound, the pyridine nitrogen is expected to be a primary site for electrophilic attack, while the aromatic rings will have specific sites that are more susceptible to substitution, influenced by the directing effects of the substituents.

Table 3: Compound Names Mentioned in the Article

Compound Name

Advanced Applications in Materials Science and Catalysis Non Biological Focus

Role as a Building Block in Complex Molecular Architectures (e.g., Supramolecular Chemistry)

The structure of 2-[(2,6-Xyloxy)methyl]pyridine, featuring a coordinating pyridine (B92270) nitrogen, a flexible ether linkage, and a sterically demanding 2,6-disubstituted aryl group, makes it an excellent candidate for the construction of complex supramolecular assemblies. The directional-bonding approach, which utilizes the predictable geometry of metal-ligand bonds, is a powerful strategy for creating discrete two- and three-dimensional structures. nih.gov Pyridine-based ligands are frequently employed in this context due to their well-defined coordination vectors. acs.org

The this compound ligand can be envisioned as a monotopic building block. The pyridine nitrogen provides a single coordination site, while the bulky "Xyloxy" group can serve several functions. It can introduce specific functionalities, influence the solubility of the resulting assembly, and, most importantly, control the steric environment around the metal center, thereby dictating the final architecture of the supramolecular construct. For instance, in the presence of a square-planar metal acceptor like Pd(II) or Pt(II) and another complementary ligand, this compound could participate in the formation of metallacycles or metallacages. nih.gov The steric hindrance from the 2,6-disubstituted phenoxy group would likely prevent the formation of simple, sterically unhindered complexes, favoring instead the formation of more complex, kinetically and thermodynamically stable structures.

Furthermore, non-covalent interactions involving the "Xyloxy" moiety, such as π-π stacking or van der Waals forces, can play a crucial role in stabilizing the resulting supramolecular architectures. mdpi.comresearchgate.net The ability to modify the substituents on the xyloxy ring provides a straightforward method for fine-tuning these interactions and thus controlling the self-assembly process. nih.gov

Potential as a Ligand in Coordination Chemistry

The Lewis basic nitrogen atom of the pyridine ring in this compound makes it a classic monodentate ligand for a wide range of transition metals. alfachemic.com The electronic properties of the pyridine ring, and consequently its coordination strength, can be subtly influenced by the ether-linked xyloxy group.

Coordination Modes and Metal Ion Interactions (Hypothetical based on pyridine nitrogen)

As a monodentate ligand, this compound is expected to coordinate to a metal center through its pyridine nitrogen atom. The steric bulk of the 2,6-disubstituted phenoxy group would be a dominant factor in determining the coordination geometry and the number of ligands that can be accommodated around a metal ion. For example, with smaller, more flexible metal ions, it might be possible to form complexes with a higher coordination number, whereas with bulkier metal centers, lower coordination numbers would be favored.

The ether oxygen in the [(2,6-Xyloxy)methyl] substituent is generally a poor ligand for transition metals. However, in certain circumstances, particularly with hard metal ions and in a favorable geometric arrangement, it could potentially act as a secondary, weakly coordinating site, leading to a bidentate N,O-chelation mode. This would result in the formation of a stable five-membered chelate ring. The likelihood of this bidentate coordination would depend on the nature of the metal ion and the specific substituents on the xyloxy ring.

Below is a hypothetical table of potential coordination complexes of this compound (L) with various metal ions, illustrating the expected coordination modes and geometries.

Metal IonExpected StoichiometryLikely Coordination GeometryCoordination Mode
Pd(II)[PdCl₂L₂]Square PlanarMonodentate (N)
Pt(II)[PtCl₂L₂]Square PlanarMonodentate (N)
Cu(II)[CuCl₂L₂]Distorted Tetrahedral/Square PlanarMonodentate (N)
Ru(II)[Ru(bpy)₂L₂]²⁺OctahedralMonodentate (N)
Fe(II)[FeL₆]²⁺Octahedral (sterically hindered)Monodentate (N)
Zn(II)[ZnCl₂L₂]TetrahedralMonodentate (N)
La(III)[La(NO₃)₃L₃]High Coordination Number (e.g., 9)Potentially Bidentate (N,O)

This table is illustrative and based on established principles of coordination chemistry for pyridine-based ligands.

Design Principles for Metal Complexes Utilizing Pyridine Ligands

The design of metal complexes with specific properties using pyridine-based ligands is a well-established field. The electronic nature of the substituents on the pyridine ring can significantly impact the properties of the resulting metal complex. acs.org Electron-donating groups generally increase the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity, resulting in weaker coordination. The ether-linked xyloxy group in this compound is expected to be a weakly electron-donating group, thus slightly enhancing the ligand's coordinating ability compared to unsubstituted pyridine.

Steric effects are also a critical design element. The bulky 2,6-disubstituted phenoxy group in this compound can be used to control the reactivity of the metal center. For instance, it can create a protected coordination pocket, preventing the approach of bulky substrates or inhibiting unwanted side reactions. This steric shielding is a common strategy in the design of catalysts with high selectivity. nbinno.com

Catalytic Activity in Organic Transformations

Pyridine-ligated metal complexes are widely used as catalysts in a variety of organic transformations. alfachemic.com The electronic and steric properties of the pyridine ligand can be tuned to optimize the activity and selectivity of the catalyst.

Application as a Catalyst or Co-catalyst Component

Complexes of this compound with transition metals such as palladium, rhodium, and titanium could potentially exhibit catalytic activity in several important reactions. For example, palladium complexes of pyridine derivatives are known to be effective catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The steric bulk of the 2,6-Xyloxy group could be beneficial in promoting reductive elimination, the final step in many cross-coupling catalytic cycles.

Rhodium complexes bearing pyridine ligands have been investigated for hydroformylation reactions. alfachemic.com The steric and electronic properties of this compound could influence the regioselectivity of the hydroformylation of olefins. Similarly, titanium-pyridine complexes are known to catalyze polymerization reactions. alfachemic.com The specific structure of the this compound ligand could lead to polymers with specific tacticities.

Below is a table of hypothetical catalytic applications for a metal complex of this compound (L).

MetalReactionSubstrateProductPotential Advantage of L
Pd(II)Suzuki-Miyaura CouplingAryl halide + Arylboronic acidBiarylEnhanced selectivity due to steric bulk
Rh(I)HydroformylationAlkene + CO/H₂AldehydeControl of regioselectivity
Ti(IV)Olefin PolymerizationEthylenePolyethyleneInfluence on polymer microstructure
Ru(II)Transfer HydrogenationKetoneAlcoholHigh turnover numbers

This table presents potential applications based on known catalytic activities of similar pyridine-metal complexes.

Mechanistic Studies of Catalytic Processes

Mechanistic studies of catalytic reactions involving complexes of this compound would likely focus on the role of the ligand in influencing the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The steric hindrance provided by the 2,6-Xyloxy group would be of particular interest. For instance, in a palladium-catalyzed cross-coupling reaction, this steric bulk could facilitate the reductive elimination step, leading to a faster turnover rate.

Spectroscopic techniques such as NMR and in-situ IR, combined with kinetic studies, would be essential to elucidate the structure of the active catalytic species and the elementary steps of the reaction mechanism. Computational studies, such as Density Functional Theory (DFT), could also provide valuable insights into the transition states and intermediates involved in the catalytic cycle, helping to rationalize the observed reactivity and selectivity.

Integration into Polymeric Structures (e.g., as a monomer or cross-linking agent)

The incorporation of "this compound" into polymeric structures represents a sophisticated approach to designing advanced materials with tailored properties. The unique combination of a pyridine ring, a flexible ether linkage, and a bulky xylyloxy group suggests its potential utility as both a monomer for chain-growth or step-growth polymerization and as a cross-linking agent to create robust polymer networks. While direct polymerization studies of this specific molecule are not extensively documented in public literature, its structural motifs are present in a variety of well-researched polymer systems, allowing for an informed discussion of its potential applications.

As a monomer, "this compound" could be functionalized to participate in various polymerization reactions. For instance, the introduction of vinyl, acrylate, or norbornene functionalities would enable its participation in chain-growth polymerizations like ring-opening metathesis polymerization (ROMP) nih.govchemrxiv.org. The innate Lewis basicity of the pyridine nitrogen can sometimes interfere with transition-metal catalysts used in these processes; however, careful catalyst selection and monomer design, such as modulating steric hindrance around the nitrogen, can lead to well-controlled polymerizations nih.govchemrxiv.org. The resulting polymers would be expected to exhibit high glass transition temperatures (Tg) and thermal stability, desirable for high-temperature applications nih.gov.

Alternatively, the incorporation of amine or carboxylic acid groups would render it suitable for step-growth polymerization, leading to the formation of polyamides or polyesters. The integration of the pyridine moiety into the polymer backbone, as seen in various polyimides and poly(aryl ether ketone)s, is known to enhance thermal stability, mechanical strength, and solubility in organic solvents researchgate.netresearchgate.netresearchgate.net. The rigid, aromatic nature of the pyridine and xylyl groups would likely contribute to a high glass transition temperature and excellent mechanical properties, such as high tensile strength and modulus, in the resulting polymers researchgate.netresearchgate.net.

The presence of the pyridine nitrogen also opens up possibilities for its use as a cross-linking agent. The lone pair of electrons on the nitrogen atom can coordinate with metal ions, leading to the formation of metallo-supramolecular polymers. This approach has been used to create recyclable, crosslinked high-performance polymers with outstanding thermal and mechanical properties nih.gov. For example, Cu(II) coordination has been employed to crosslink poly(benzimidazolyl pyridine)s, where the crosslinks can be reversed by the addition of a competing ligand nih.gov.

Furthermore, pyridine derivatives have been utilized as core units for synthesizing versatile cross-linkers for hydrogels fraunhofer.de. By attaching reactive groups such as acrylates to a pyridine core, it is possible to form hydrogels through Michael addition reactions. The properties of these hydrogels, including their elastic moduli and degree of swelling, can be tuned by the structure of the pyridine cross-linker fraunhofer.de. Similarly, "this compound" could be functionalized with reactive groups to act as a cross-linker, with the bulky xylyloxy group potentially influencing the network structure and properties.

A summary of the typical properties of polymers containing pyridine moieties, which can serve as a reference for the expected performance of polymers derived from "this compound," is presented in the table below.

Polymer TypeGlass Transition Temperature (Tg)10% Weight Loss Temperature (T10)Tensile StrengthTensile ModulusElongation at Break
Pyridine-Containing Polyimides 213-317 °C researchgate.net414-531 °C (in N2) researchgate.net84-110 MPa researchgate.netresearchgate.net1.1-1.4 GPa researchgate.netresearchgate.net11.2-13.8% researchgate.netresearchgate.net
Pyridine-Containing Poly(aryl ether ketone)s (Py-PAEKs) 147-176 °C researchgate.net432-330 °CNot ReportedNot ReportedNot Reported
Polypyridinonorbornenes (via ROMP) HighHighNot ReportedNot ReportedNot Reported

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a mature field, yet the demand for greener and more efficient methods continues to drive innovation. For a molecule like 2-[(2,6-Xyloxy)methyl]pyridine, future research in synthesis could focus on several key areas:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a promising avenue for the sustainable synthesis of pyridine derivatives. For instance, recombinant microbial whole cells have been successfully employed in the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving high titers and offering a simpler, more environmentally friendly alternative to traditional multi-step organic syntheses rsc.org. Similar biocatalytic approaches could be envisioned for the synthesis of precursors to this compound, potentially starting from readily available feedstocks.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processes, including enhanced safety, improved reaction control, and reduced waste generation. The synthesis of 2-methylpyridines has been demonstrated using a simplified bench-top continuous flow setup, highlighting the potential for greener and more efficient production nih.gov. Applying flow chemistry to the synthesis of this compound could lead to higher yields, shorter reaction times, and a more sustainable manufacturing process.

Catalysis with Earth-Abundant Metals: While transition metal catalysis is a powerful tool for C-H functionalization in pyridine synthesis, a shift towards more abundant and less toxic metals is a key goal of sustainable chemistry. Research into catalysts based on metals like iron for the synthesis of functionalized pyridines is an active area. For example, iron complexes have been synthesized and studied as models for [Fe]-hydrogenase, demonstrating the potential for iron in mediating complex transformations on the pyridine ring nih.gov.

In-depth Mechanistic Studies of Transformation Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For this compound, several areas warrant in-depth mechanistic investigation:

Ligand-Centered Reactivity: The pyridine nitrogen and the ether oxygen in this compound can act as coordination sites for metal ions. Mechanistic studies on metal complexes of this ligand could reveal interesting ligand-centered reactivity. For example, studies on a uranyl(VI) complex with a related 2,6-pyridine-bis(methylaminophenolato) ligand have shown that the ligand can undergo aerobic oxidation, with kinetic and computational studies suggesting a hydrogen atom transfer mechanism rsc.org. Similar investigations with this compound could uncover novel catalytic or stoichiometric transformations.

Heterogeneous Catalysis: The mechanisms of reactions occurring on the surface of heterogeneous catalysts are often complex and not fully understood. In the context of pyridine methylation using Raney® nickel, for instance, a proposed mechanism involves the generation of a surface-bound methylating species that attacks the pyridine ring nih.gov. Detailed surface science studies and computational modeling could provide a deeper understanding of such pathways, which could be relevant for the synthesis or modification of this compound.

Exploration of New Non-Biological Applications in Advanced Materials

The structural features of this compound make it an attractive candidate for incorporation into advanced materials. Future research could explore its potential in the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate N,O-donor set of this compound makes it a suitable ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, separation, and catalysis. The bulky 2,6-xyloxy group could influence the resulting framework's topology and pore environment. The use of related pyridine-based ligands, such as 2,6-bis((benzoyl-R)amino)pyridine derivatives, in the removal of metal ions from aqueous solutions highlights the potential of functionalized pyridines in coordination chemistry and materials for environmental remediation nih.gov.

Luminescent Materials: Pyridine-containing ligands are often used in the design of luminescent metal complexes. The electronic properties of the pyridine ring and the attached xyloxy group in this compound could be tuned to achieve desired photophysical properties upon coordination to suitable metal centers.

Liquid Crystals: The rigid pyridine core combined with the flexible ether linkage and the disk-like xylyl group are features often found in liquid crystalline molecules. The synthesis and characterization of derivatives of this compound could lead to the discovery of new liquid crystalline materials with interesting phase behavior and optical properties.

Integration of Machine Learning for Predictive Chemical Design

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for accelerating discovery and design. For a compound like this compound, ML could be leveraged in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. This could be particularly useful in exploring the vast chemical space of possible modifications to the this compound scaffold. ML techniques have been applied to predict the C-H functionalization of quinolines, a related heterocyclic system, facilitating drug design and synthesis doaj.org.

Designing Novel Derivatives with Desired Properties: By learning the relationship between chemical structure and material properties, ML models can be used to design new molecules with optimized characteristics. For instance, ML could be used to predict the anticancer activity of new derivatives based on a known pharmacophore, as has been demonstrated with colchicine (B1669291) analogues researchgate.net. Similarly, ML could guide the design of this compound derivatives with enhanced properties for applications in advanced materials.

Accelerating Mechanistic Insights: Machine learning can also be used to analyze large datasets from computational chemistry simulations to identify key features that govern reaction mechanisms. This could provide a more rapid and efficient way to gain mechanistic understanding compared to traditional methods alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,6-Xyloxy)methyl]pyridine, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-(chloromethyl)pyridine with 2,6-xylenol in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOH or K₂CO₃). Yield optimization requires controlled temperature (60–80°C), inert atmosphere, and stoichiometric excess of xylenol (1.2–1.5 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Safety Note : Use PPE (gloves, goggles) due to pyridine’s volatility and xylenol’s toxicity. Work in a fume hood and neutralize waste with dilute HCl .

Q. How can structural characterization of this compound be performed to confirm purity and geometry?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to identify methylene (–CH₂–) bridging pyridine and xyloxy groups. Key signals: δ ~4.5 ppm (CH₂), aromatic protons at δ 6.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation) resolves bond lengths and angles. Use SHELX-97 for refinement; space group symmetry (e.g., Pna21) and R-factor (<0.05) validate accuracy .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 245.3) .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Risk Mitigation :

  • Exposure Limits : Avoid inhalation (use respirators if ventilation is inadequate) and skin contact (wear nitrile gloves).
  • Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Emergency Response : For spills, absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How does this compound perform as a ligand in f-element coordination chemistry?

  • Coordination Studies : The pyridine N-atom and xyloxy O-atoms act as tridentate donors. Titration with Ln³+ (e.g., Eu³+, Gd³+) in anhydrous THF at 25°C shows 1:1 complexation (log K ≈ 4.2–5.1). Enhanced selectivity for lighter lanthanides (La–Nd) is achieved by modifying xyloxy substituents (e.g., electron-withdrawing groups improve La³+ binding) .
  • Spectroscopic Validation : Luminescence quenching (for Eu³+) and EXAFS confirm coordination geometry. Compare with analogs like 2,6-bis(phosphorylmethyl)pyridine derivatives for relative efficacy .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Data Reconciliation :

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Rint < 0.1 and CC > 0.9 .
  • Disorder Modeling : For flexible xyloxy groups, split occupancy (PART command) and apply restraints (DFIX, SIMU) to thermal parameters .
  • Cross-Validation : Compare with DFT-optimized structures (B3LYP/6-31G*) to identify geometric outliers .

Q. How can derivatives of this compound be designed for enhanced biological activity?

  • Structure-Activity Relationship (SAR) :

  • Pyridine Modifications : Introduce electron-deficient substituents (e.g., –CF₃ at C4) to improve membrane permeability.
  • Xyloxy Functionalization : Replace methyl with –NO₂ or –NH₂ to modulate H-bonding with targets (e.g., kinase ATP pockets).
  • Biological Testing : Use HER2/EGFR kinase inhibition assays (IC₅₀ determination via fluorescence polarization) .

Methodological Notes

  • SHELX Limitations : While robust for small molecules, SHELX may underperform for highly disordered systems. Pair with OLEX2 for graphical refinement .
  • Contradictory Toxicity Data : Ecological toxicity data (e.g., LC₅₀) are absent; assume high environmental persistence and use ALARA principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.